molecular formula C12H16N2O2 B12587800 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine CAS No. 630395-93-6

3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine

Cat. No.: B12587800
CAS No.: 630395-93-6
M. Wt: 220.27 g/mol
InChI Key: ISCNLXPMOLAULW-UHFFFAOYSA-N
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Description

3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 3,3-diethoxyprop-1-yne under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms .

Scientific Research Applications

3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A precursor in the synthesis of 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine.

    3,3-Diethoxyprop-1-yne: Another precursor used in the synthesis.

    N-(pyridin-4-yl)pyridin-4-amine:

Uniqueness

This compound is unique due to its specific functional groups and the resulting chemical properties.

Properties

CAS No.

630395-93-6

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(3,3-diethoxyprop-1-ynyl)pyridin-4-amine

InChI

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)6-5-10-9-14-8-7-11(10)13/h7-9,12H,3-4H2,1-2H3,(H2,13,14)

InChI Key

ISCNLXPMOLAULW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC1=C(C=CN=C1)N)OCC

Origin of Product

United States

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